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Compound of Interest

Compound Name: GSK 4027

Cat. No.: B15569043 Get Quote

Technical Support Center: GSK4027
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals using GSK4027, a

potent and selective chemical probe for the bromodomains of p300/CBP-associated factor

(PCAF) and general control nonderepressible 5 (GCN5).

Frequently Asked Questions (FAQs)
Q1: What are the primary targets of GSK4027?

A1: GSK4027 is a high-affinity antagonist of the bromodomains of PCAF (also known as

KAT2B) and GCN5 (also known as KAT2A).[1][2][3] It was developed as a chemical probe to

study the roles of these proteins in cellular processes.[2][3]

Q2: How selective is GSK4027?

A2: GSK4027 demonstrates high selectivity for PCAF and GCN5 bromodomains over other

bromodomain families.[1][2] It has been shown to have a greater than 70-fold selectivity

window to other targets like BRPF3, BRD1, FALZ, and BRPF1, and over 10,000-fold selectivity

against the BET family member BRD4.[1]

Q3: Is there a negative control available for GSK4027?

A3: Yes, GSK4028 is the enantiomeric negative control for GSK4027.[2][3][4] It is structurally

almost identical but is inactive against PCAF and GCN5 bromodomains, making it an ideal
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control for confirming that observed cellular effects are due to inhibition of the intended targets.

[2][4]

Q4: What is the recommended concentration range for cellular experiments?

A4: The recommended concentration for cellular use is typically between 50 nM and 1 µM.[1]

However, the optimal concentration should be determined empirically for each cell line and

experimental setup. A cellular target engagement assay, such as NanoBRET™, can be used to

confirm the potency of GSK4027 in your specific system.[1] GSK4027 has been shown to be

non-cytotoxic up to 200 µM in some cell health assays.[1][2]

Troubleshooting Guide
Issue 1: I am observing a phenotype with GSK4027, but I cannot distinguish if it is due to PCAF

or GCN5 inhibition.

This is a known limitation of GSK4027, as it inhibits both PCAF and GCN5 with similar potency.

[1]

Solution:

To dissect the individual contributions of PCAF and GCN5 to the observed phenotype, a

combination of genetic and chemical biology approaches is recommended.

Genetic Knockdown/Knockout: Use siRNA or shRNA to specifically knockdown either PCAF

or GCN5 in your cell line of interest. Subsequently, treat the knockdown cells with GSK4027.

If the phenotype is diminished in the PCAF knockdown cells, it suggests PCAF is the primary

driver of the effect. Conversely, if the phenotype is reduced in the GCN5 knockdown cells,

GCN5 is likely the key target. For more definitive results, CRISPR/Cas9-mediated knockout

cell lines for each target can be utilized.[5][6]

Compare with Orthogonal Approaches: If available, use other small molecules with different

scaffolds that also inhibit PCAF/GCN5 to see if they recapitulate the phenotype. This can

help rule out artifacts specific to the GSK4027 chemical structure.

Issue 2: I am seeing unexpected results at high concentrations of GSK4027 (>1 µM).
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While GSK4027 is highly selective, at higher concentrations, the risk of off-target effects

increases.

Solution:

Perform a Dose-Response Experiment: Titrate GSK4027 across a wide range of

concentrations to determine the lowest effective concentration that produces the desired

phenotype. This minimizes the potential for off-target activity.

Utilize the Negative Control: Always run parallel experiments with the inactive enantiomer,

GSK4028, at the same concentrations as GSK4027.[2][3][4] Any phenotype that persists with

GSK4028 treatment is likely an off-target effect or an artifact of the experimental system.

Consult Selectivity Data: At higher concentrations, GSK4027 may engage other

bromodomains such as BRPF3, BRD1, FALZ, and BRPF1.[1][2] Consider if inhibition of

these targets could explain the observed phenotype.

Issue 3: My in-vitro results with GSK4027 are not translating to my cell-based assays.

Discrepancies between in-vitro and cellular activity can arise from several factors.

Solution:

Confirm Cellular Target Engagement: It is crucial to verify that GSK4027 is reaching and

binding to its target in your specific cell line. A NanoBRET™ target engagement assay is a

robust method for this purpose.[1][7] This will allow you to determine the cellular IC50 value

and ensure you are using an appropriate concentration.

Assess Cell Permeability: GSK4027 has good cell permeability, but this can vary between

cell types.[1] If target engagement is low, consider factors that might limit compound uptake

in your specific cells.

Consider Experimental Timeframe: The phenotypic consequences of bromodomain inhibition

may take time to manifest. Ensure your experimental endpoint is timed appropriately to

observe the effect.
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Table 1: In Vitro Potency and Selectivity of GSK4027

Target Assay Type
Potency (Kᵢ,
nM)

Selectivity vs.
PCAF/GCN5

Reference

PCAF BROMOscan 1.4 - [2]

GCN5 BROMOscan 1.4 - [2]

BRPF3 BROMOscan 100 >70-fold [1][2]

BRD1 BROMOscan 110 >70-fold [1][2]

FALZ BROMOscan 130 >70-fold [1][2]

BRPF1 BROMOscan 140 >70-fold [1][2]

BRD4 - >10,000 >18,000-fold [1][2]

Table 2: Cellular Activity of GSK4027

Assay Type Cell Line
Potency (IC₅₀,
nM)

Target Reference

NanoBRET™ HEK293 60 PCAF [1][2]

TR-FRET - 40 (pIC₅₀ = 7.4) PCAF [2][8]

Experimental Protocols
Protocol 1: Cellular Target Engagement using
NanoBRET™ Assay
This protocol is adapted from published methods to determine the intracellular potency of

GSK4027.[7][9]

Objective: To quantify the engagement of GSK4027 with PCAF in live cells.

Materials:
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HEK293 cells

Plasmid encoding NanoLuc®-PCAF fusion protein

Plasmid encoding HaloTag®-Histone H3.3 fusion protein

FuGENE® HD Transfection Reagent

Opti-MEM™ I Reduced Serum Medium

DMEM with 10% FBS

GSK4027 and GSK4028

NanoBRET™ Nano-Glo® Substrate

White, 96-well assay plates

Plate reader capable of measuring luminescence at 450 nm and 610 nm

Methodology:

Transfection:

Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3

plasmids using FuGENE® HD at a 1:30 ratio of DNA to reagent in Opti-MEM™.

Incubate the transfected cells for 18-24 hours to allow for protein expression.

Cell Plating:

Trypsinize and resuspend the transfected cells in Opti-MEM™ at a concentration of 2x10⁵

cells/mL.

Dispense 38 µL of the cell suspension into each well of a 96-well plate.

Compound Addition:

Prepare serial dilutions of GSK4027 and the negative control GSK4028 in Opti-MEM™.
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Add 2 µL of the compound dilutions to the respective wells. Include a DMSO-only control.

Equilibration:

Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

Assay Readout:

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

Add the substrate to each well.

Read the plate within 20 minutes on a plate reader, measuring luminescence at 450 nm

(donor emission) and 610 nm (acceptor emission).

Data Analysis:

Calculate the BRET ratio by dividing the 610 nm reading by the 450 nm reading.

Normalize the data to the DMSO control and plot the BRET ratio against the compound

concentration.

Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Protocol 2: In Vitro Binding Assay using TR-FRET
This protocol outlines a general method for assessing the binding of GSK4027 to the PCAF

bromodomain.[10][11]

Objective: To measure the in vitro potency of GSK4027 by its ability to displace a fluorescently

labeled ligand from the PCAF bromodomain.

Materials:

Recombinant His-tagged PCAF bromodomain protein

Fluorescently labeled bromodomain ligand (tracer)

Europium-labeled anti-His antibody (donor)
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GSK4027 and GSK4028

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

384-well low-volume assay plates

TR-FRET-capable plate reader

Methodology:

Compound Plating:

Prepare serial dilutions of GSK4027 and GSK4028 in DMSO.

Dispense the compounds into the 384-well plate.

Reagent Preparation:

Prepare a solution containing the His-PCAF bromodomain and the Europium-labeled anti-

His antibody in assay buffer. Incubate for 30 minutes.

Prepare a solution of the fluorescent tracer in assay buffer.

Assay Assembly:

Add the PCAF/antibody mix to each well.

Add the tracer solution to each well.

Incubation:

Incubate the plate at room temperature for 60-120 minutes, protected from light.

Assay Readout:

Read the plate on a TR-FRET-capable reader, exciting at ~340 nm and measuring

emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).

Data Analysis:
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Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

Normalize the data and plot the TR-FRET ratio against the compound concentration to

determine the IC₅₀ value.
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Caption: Mechanism of action for GSK4027.
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Attribution of the observed

phenotype to either PCAF or GCN5
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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